N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine
Description
Contextualization of Fluorinated Amines and Diamines in Modern Organic Chemistry and Materials Science
The introduction of fluorine into organic molecules, a process known as fluorination, can dramatically alter their properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to increased thermal stability, metabolic resistance, and altered electronic characteristics. In the realm of amines and diamines, fluorination can modulate basicity and nucleophilicity, which are fundamental properties in organic reactions.
In materials science, fluorinated diamines are valuable monomers for the synthesis of high-performance polymers, such as polyimides and polyamides. These polymers often exhibit desirable properties like low dielectric constants, high thermal stability, and enhanced chemical resistance, making them suitable for applications in electronics and aerospace. The trifluoroethyl group (-CH2CF3) is a common motif in such molecules, contributing to these enhanced characteristics.
The Significance of Ethylenediamine (B42938) Scaffolds in Molecular Design and Functional Applications
Ethylenediamine (H2NCH2CH2NH2) is a versatile and widely used building block in chemical synthesis. wikipedia.org Its bifunctional nature, with two primary amine groups, allows it to readily form derivatives and participate in the construction of a wide array of molecular architectures, including chelating agents, ligands for coordination chemistry, and precursors for various polymers. wikipedia.org
The ethylenediamine scaffold provides a flexible two-carbon linker between two nitrogen atoms, which is a key structural feature in many biologically active compounds and functional materials. The ability to functionalize the amine groups with different substituents, as seen in N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine, allows for the fine-tuning of the molecule's properties for specific applications.
Position of this compound within Contemporary Chemical Synthesis and Application Domains
This compound is situated at the intersection of fluorinated amine chemistry and the functional applications of ethylenediamine derivatives. While specific, large-scale applications are not yet widely documented in publicly available research, its structure suggests potential utility in several areas.
As a functionalized diamine, it can serve as a monomer in polymerization reactions to create novel fluorinated polymers with tailored properties. The presence of both an ethyl and a trifluoroethyl group offers an asymmetric design, which could influence the packing and morphology of the resulting polymer chains, potentially leading to materials with unique optical or mechanical properties.
In the field of medicinal chemistry, the incorporation of a trifluoroethyl group can enhance the metabolic stability and lipophilicity of a drug candidate. Therefore, this compound could be explored as a building block for the synthesis of new pharmaceutical compounds. A related compound, N-2,2,2,-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine, has been synthesized and studied for its biological actions, indicating the interest in trifluoroethylated amines in this field. nih.gov
Overview of Key Academic Research Trajectories for this compound
Currently, detailed academic research focusing specifically on this compound is limited in the public domain. The compound is available from commercial suppliers, suggesting its use in proprietary research and development or as a specialized building block. cymitquimica.com
Future academic research trajectories for this compound could include:
Synthesis and Characterization of Novel Polymers: Investigating the use of this compound as a monomer in the synthesis of new polyimides, polyamides, or other polymers and characterizing their thermal, mechanical, and dielectric properties.
Coordination Chemistry: Exploring its role as a ligand for various metal ions to form coordination complexes with potentially interesting catalytic or material properties. The asymmetry of the molecule could lead to the formation of chiral complexes.
Medicinal Chemistry Building Block: Utilizing the compound as a scaffold for the synthesis of new biologically active molecules, leveraging the known effects of trifluoroethylation on pharmacokinetic properties.
Organic Synthesis: Studying its reactivity and utility as a reagent or catalyst in various organic transformations. The differential basicity of the two nitrogen atoms could be exploited for selective reactions.
While in-depth studies on this compound are not yet prevalent in open literature, its unique structure warrants further investigation and promises potential for innovation in both materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2/c1-2-10-3-4-11-5-6(7,8)9/h10-11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMDLHLDHJYTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Ethyl N 2,2,2 Trifluoroethyl Ethylenediamine
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of the target compound is critically dependent on the efficient preparation of its constituent fragments: a fluoroalkyl amine and an ethyl-substituted ethylenediamine (B42938).
2,2,2-Trifluoroethylamine (B1214592) is a key building block, and several methods for its synthesis have been developed. kangmei.com One common approach involves the reduction of trifluoroacetamide. A notable method utilizes lithium aluminum hydride for this reduction, which can produce the hydrochloride salt of 2,2,2-trifluoroethylamine in high yields. google.com Other routes start from 2,2,2-trifluoroethyl halides (like chloride) and react them with ammonia (B1221849). google.com Additionally, synthesis can be achieved by reacting a trifluoromethanesulfonic acid ester of a perfluoroalkyl group-containing alcohol with ammonia in formamide. google.com The hydrochloride salt is a stable, solid form that is often more convenient to handle than the volatile free amine (boiling point 36-37 °C). google.comchemicalbook.com
Table 1: Selected Synthetic Methods for 2,2,2-Trifluoroethylamine
| Starting Material | Reagents/Conditions | Product | Yield | Ref. |
| Trifluoroacetamide | Lithium Aluminum Hydride (LiAlH₄) | 2,2,2-Trifluoroethylamine HCl | High | google.com |
| 2,2,2-Trifluoroethyl halide | Ammonia (NH₃) | 2,2,2-Trifluoroethylamine | - | google.com |
| CF₃CH₂OSO₂CF₃ | Ammonia (NH₃), Formamide | 2,2,2-Trifluoroethylamine | - | google.com |
| 2,2,2-Trifluoroethylamine | HCl, Ethanol (B145695), Water | 2,2,2-Trifluoroethylamine HCl | 96.3% | chemicalbook.com |
N-Ethyl ethylenediamine is the second crucial precursor. A common laboratory and industrial synthesis involves the direct reaction of ethylenediamine with an ethyl halide, such as ethyl chloride, bromide, or iodide. google.com This reaction is typically performed with an excess of ethylenediamine to minimize the formation of diethylated byproducts. The reaction temperature can range from -10 °C to 120 °C. google.com
Another approach is the reaction between an ethylamine (B1201723) aqueous solution and ethylenimine in an autoclave, using a metal oxide catalyst like molybdenum oxide. google.com This method can achieve high yields (e.g., 95.6%) under controlled temperature (50 °C) and pressure. google.com A greener chemistry approach involves a gas-phase catalytic reaction between ethylenediamine and diethyl carbonate, which produces N-ethyl ethylenediamine with CO₂ and ethanol as byproducts, achieving yields of over 92%. google.com The precursor, ethylenediamine itself, is produced industrially on a large scale by reacting 1,2-dichloroethane (B1671644) or ethanolamine (B43304) with ammonia under high pressure and temperature. wikipedia.org
Table 2: Selected Synthetic Methods for N-Ethyl Ethylenediamine
| Reactant 1 | Reactant 2 | Conditions | Yield | Ref. |
| Ethylenediamine | Ethyl halide | -10 °C to 120 °C, excess ethylenediamine | Good | google.com |
| Ethylamine (aq) | Ethylenimine | Molybdenum oxide catalyst, 50 °C, 5h | 95.6% | google.com |
| Ethylenediamine | Diethyl Carbonate | Gas-phase catalytic reaction | >92% | google.com |
| Ethylenediamine | Acetic Acid | Pd/C catalyst, 100 °C, 700 kPa | ~32% (based on conv. and sel.) | google.com |
Direct Alkylation and Amination Approaches to N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine
With the precursors in hand, direct coupling methods can be employed to form the final product. These strategies primarily include nucleophilic substitution and reductive amination.
This method involves the direct N-alkylation of N-ethyl ethylenediamine with a 2,2,2-trifluoroethyl species containing a good leaving group, such as 2,2,2-trifluoroethyl iodide or bromide. The reaction proceeds via a nucleophilic substitution mechanism, likely SN2, where the terminal primary amine of N-ethyl ethylenediamine acts as the nucleophile. asianpubs.org It attacks the electrophilic carbon of the trifluoroethyl compound, displacing the halide leaving group.
To favor mono-alkylation on the primary amine over the secondary amine and to prevent dialkylation, careful control of stoichiometry and reaction conditions is necessary. The use of a base, such as potassium carbonate, is often required to neutralize the hydrohalic acid byproduct generated during the reaction. researchgate.net The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF. researchgate.net
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming C-N bonds. wikipedia.orglibretexts.org This strategy would involve a two-step, one-pot reaction between N-ethyl ethylenediamine and trifluoroacetaldehyde (B10831).
First, the primary amine of N-ethyl ethylenediamine reacts with the carbonyl group of trifluoroacetaldehyde to form a hemiaminal intermediate. wikipedia.org This intermediate then reversibly loses a molecule of water to form an imine (or Schiff base). wikipedia.org In the second step, the imine intermediate is reduced in situ to the final secondary amine product. libretexts.org Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde but will readily reduce the formed imine. masterorganicchemistry.com This method is highly efficient and helps prevent the over-alkylation issues that can occur in direct alkylation with halides. masterorganicchemistry.com
Advanced Synthetic Techniques and Reaction Condition Optimization
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing byproducts. For direct N-alkylation reactions, key parameters include the choice of solvent, base, temperature, and the nature of the alkylating agent. nih.gov A rise in temperature can increase the rate of reaction and favor the formation of alkylated products. acs.org For instance, in some N-alkylation systems, increasing the temperature from 90-120 °C to 150-180 °C significantly improves the yield of the desired product. acs.org The choice of base is also critical; inorganic bases like potassium carbonate are common, but stronger, non-nucleophilic organic bases can also be employed. researchgate.net
In reductive amination, optimization involves the choice of reducing agent and control of the reaction pH. The reaction is typically run under neutral or weakly acidic conditions to facilitate imine formation without deactivating the amine nucleophile. wikipedia.org Advanced methodologies such as "Borrowing Hydrogen" or "Hydrogen-Transfer" catalysis offer greener alternatives. researchgate.netnih.gov These methods use catalysts (e.g., based on Ru or Ir) to temporarily oxidize an alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine, using the hydrogen that was "borrowed" in the initial oxidation step for the final reduction. nih.gov This approach allows for the use of more stable and less expensive alcohols as alkylating agents instead of aldehydes or halides. nih.gov
Catalytic Methods in this compound Synthesis
Various catalytic systems can be employed for the N-alkylation steps in the synthesis of this compound. These catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions compared to non-catalytic methods. The choice of catalyst is crucial and depends on the specific alkylating agent and substrate.
Reductive Amination: A common and effective method for N-alkylation is reductive amination. This involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of the title compound, this could involve reacting a mono-protected or mono-alkylated ethylenediamine with acetaldehyde (B116499) or trifluoroacetaldehyde, followed by reduction. Various catalysts, including those based on nickel, palladium, platinum, and iridium, can be used for the reduction step. nih.gov
A catalyst-free approach for the trifluoroethylation of amines has also been reported, utilizing trifluoroacetic acid as the trifluoroethyl source and a silane (B1218182) reducing agent. nih.govnih.govresearchgate.netdoaj.orgworktribe.com This method is attractive due to its operational simplicity and the use of a stable and inexpensive fluorine source. nih.govnih.govresearchgate.netdoaj.orgworktribe.com
Alkylation with Alcohols: Another approach involves the direct N-alkylation of amines with alcohols, which is considered a green method as water is the only byproduct. researchgate.netresearchgate.net Heterogeneous catalysts, such as copper-nickel oxides supported on alumina (B75360) (CuO-NiO/γ-Al2O3), have been shown to be effective for the N-alkylation of ethylenediamine with various alcohols. researchgate.netresearchgate.net Iron complexes have also been developed for the N-ethylation of amines using ethanol. The choice of catalyst and reaction conditions can influence the selectivity for mono- or di-alkylation.
Alkylation with Alkyl Halides: While traditional, the use of alkyl halides for N-alkylation is still prevalent. Catalytic amounts of alkyl halides in the presence of an alcohol can lead to selective N-alkylation. Iridium-based catalysts have been shown to be effective for the N-alkylation of amines with alcohols under mild conditions. organic-chemistry.orgelsevierpure.comnih.gov The pH of the reaction medium can also be used to control the selectivity of the alkylation reaction when using allylic alcohols with an iridium catalyst in water. organic-chemistry.orgnih.gov
The following table summarizes some catalytic systems applicable to the N-alkylation of ethylenediamine derivatives.
| Catalyst System | Alkylating Agent | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| CuO-NiO/γ-Al2O3 | Alcohols (e.g., ethanol) | Ethylenediamine | Effective for mono-N-alkylation with low-carbon alcohols. | researchgate.net |
| None (reductive amination) | Trifluoroacetic acid / Phenylsilane | Secondary amines | Practical, catalyst-free method for N-trifluoroethylation. | nih.govnih.govresearchgate.net |
| Iron porphyrin | 2,2,2-Trifluoroethylamine hydrochloride | Anilines | Catalyzes N-trifluoroethylation in aqueous solution. | nih.govrsc.org |
| Iridium complex | Allylic alcohols | Amines | pH-mediated selective N-allylation or N-alkylation in water. | organic-chemistry.orgnih.gov |
| Palladium and Rhodium complexes (sequential) | Allylic carbonates | Hydroxylamine-O-sulfamates | Enables asymmetric synthesis of diamine derivatives. | nih.gov |
Solvent Effects and Green Chemistry Considerations in Synthetic Protocols
The choice of solvent can significantly impact the outcome of the synthesis of this compound, affecting reaction rates, yields, and selectivity. From a green chemistry perspective, the ideal solvent should be non-toxic, renewable, biodegradable, and easily recyclable.
Solvent Effects: In the context of N-alkylation, the polarity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states. For instance, in the regioselective synthesis of certain heterocyclic compounds, polar aprotic solvents like DMF can control the reaction pathway by solvating cationic intermediates, leading to the formation of a single regioisomer. mdpi.com In contrast, protic solvents can solvate nucleophiles through hydrogen bonding, potentially reducing their reactivity. mdpi.com The use of water as a solvent is highly desirable from a green chemistry standpoint. rsc.org It has been shown that iridium-catalyzed N-alkylation of amines with allylic alcohols can be performed efficiently in water, with the pH of the medium controlling the selectivity. organic-chemistry.orgnih.gov
Green Chemistry Considerations: The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of the target compound, several green chemistry strategies can be considered:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination and direct alkylation with alcohols are examples of reactions with high atom economy.
Use of Renewable Feedstocks: Whenever possible, starting materials derived from renewable resources should be utilized.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Solvents such as water, supercritical fluids, and bio-based solvents like Cyrene™, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone (GVL) are gaining traction. sigmaaldrich.commdpi.com Cyrene™, derived from cellulose, is a biodegradable and non-toxic alternative to dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). mdpi.com
Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste generation.
One-Pot Reactions: Designing a synthesis where multiple steps are carried out in the same reactor without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste generation. researchgate.netresearchgate.netmdpi.commdpi.com
The following table provides a comparison of various solvents based on green chemistry principles.
| Solvent | Classification | Key Green Attributes | Potential Applications in Synthesis |
|---|---|---|---|
| Water | Protic | Non-toxic, abundant, non-flammable. | Catalytic N-alkylation reactions. |
| Ethanol | Protic | Renewable, biodegradable, low toxicity. | Can act as both solvent and ethylating agent. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal | Bio-based, higher boiling point and greater stability than THF. | General purpose solvent for N-alkylation. |
| Cyrene™ (dihydrolevoglucosenone) | Dipolar Aprotic | Bio-based, biodegradable, non-toxic. | Alternative to NMP and DMF in various reactions. |
| γ-Valerolactone (GVL) | Dipolar Aprotic | Bio-based, biodegradable, non-toxic. | Alternative to NMP and DMF. |
| Toluene | Aromatic Hydrocarbon | Less toxic than benzene. | Common solvent for reductive amination. |
| Dimethylformamide (DMF) | Dipolar Aprotic | High boiling point, good solvating power. (Considered hazardous) | Can influence regioselectivity. |
Advanced Spectroscopic and Structural Characterization of N Ethyl N 2,2,2 Trifluoroethyl Ethylenediamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. The expected NMR spectra for N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine (B42938) are discussed below based on the analysis of its structural fragments.
¹H NMR Spectroscopy
The proton NMR spectrum of N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine is expected to show distinct signals for the ethyl and trifluoroethyl groups, as well as the ethylenediamine backbone. Based on data for N-ethylethylenediamine, the protons of the ethyl group would likely appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to coupling with each other. The protons on the ethylenediamine bridge would present as complex multiplets. The trifluoroethyl group's methylene protons (CH₂) will be significantly influenced by the adjacent highly electronegative CF₃ group, leading to a downfield shift and coupling with the fluorine atoms, likely resulting in a quartet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| CH₃ (ethyl) | ~1.1 | Triplet | Coupled to the adjacent CH₂ group. |
| CH₂ (ethyl) | ~2.6 | Quartet | Coupled to the CH₃ group. |
| NH (both) | Broad singlet | Broad | Chemical shift is concentration and solvent dependent. |
| CH₂ (bridge) | ~2.7-2.9 | Multiplet | Complex coupling between adjacent CH₂ and NH protons. |
| CH₂ (trifluoroethyl) | ~3.0-3.3 | Quartet | Deshielded by the CF₃ group and coupled to the three fluorine atoms. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbon of the trifluoromethyl group (CF₃) will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The methylene carbon adjacent to the CF₃ group will also be deshielded. The carbons of the ethyl group and the ethylenediamine bridge are expected to resonate at chemical shifts typical for aliphatic amines.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| CH₃ (ethyl) | ~15 | Singlet | |
| CH₂ (ethyl) | ~45 | Singlet | |
| CH₂ (bridge) | ~50-55 | Singlet | Two distinct signals may be observed for the two bridge carbons. |
| CH₂ (trifluoroethyl) | ~50 | Quartet | Coupled to the three fluorine atoms. |
| CF₃ (trifluoroethyl) | ~125 | Quartet | Significantly deshielded and coupled to the three fluorine atoms. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. The spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal will likely be a triplet due to coupling with the adjacent methylene (CH₂) protons. The chemical shift of trifluoromethyl groups attached to a nitrogen atom typically falls in the range of -60 to -80 ppm relative to CFCl₃.
Interactive Data Table: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| CF₃ | -70 to -75 | Triplet | Coupled to the adjacent CH₂ protons. |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (molecular weight: 170.18 g/mol ), electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) at m/z 170.
The fragmentation of the molecular ion is expected to occur via cleavage of the C-C and C-N bonds. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This would lead to the formation of characteristic fragment ions.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment Ion | Notes |
| 170 | [C₅H₁₁F₃N₂]⁺ | Molecular ion peak. |
| 155 | [C₄H₈F₃N₂]⁺ | Loss of a methyl radical (•CH₃). |
| 141 | [C₄H₁₀F₃N]⁺ | Loss of an ethyl radical (•C₂H₅). |
| 101 | [C₂H₄F₃N]⁺ | Cleavage of the ethylenediamine bridge. |
| 87 | [C₄H₉N₂]⁺ | Loss of the trifluoroethyl group. |
| 58 | [C₃H₈N]⁺ | Fragment from the N-ethyl side. |
| 44 | [C₂H₆N]⁺ | Common fragment for ethylamines. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are complementary, with some vibrations being more prominent in IR and others in Raman.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C-N, and C-F bonds. The N-H stretching vibrations typically appear as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methylene groups will be observed around 2850-2960 cm⁻¹. The C-F stretching vibrations are typically strong and appear in the region of 1000-1400 cm⁻¹.
Raman Spectroscopy
The Raman spectrum will also show bands corresponding to these vibrations, but with different relative intensities. C-C and C-N stretching vibrations are often more prominent in Raman spectra than in IR spectra.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy | Notes |
| N-H stretch | 3300-3500 | IR | Broad absorption. |
| C-H stretch (aliphatic) | 2850-2960 | IR, Raman | Multiple bands expected. |
| N-H bend | 1590-1650 | IR | |
| C-H bend | 1370-1470 | IR, Raman | |
| C-F stretch | 1000-1400 | IR | Strong, characteristic absorptions. |
| C-N stretch | 1020-1250 | IR, Raman | |
| C-C stretch | 800-1200 | Raman |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, we can predict its likely solid-state architecture based on related structures.
It is expected that in the solid state, the molecule would adopt a conformation that minimizes steric hindrance. The ethylenediamine backbone can exist in either a gauche or trans conformation. Intermolecular hydrogen bonding between the N-H groups of one molecule and the nitrogen atoms of neighboring molecules would be a dominant feature of the crystal packing, leading to the formation of chains or more complex three-dimensional networks. The presence of the trifluoromethyl group could also lead to weaker C-H···F hydrogen bonds, further influencing the supramolecular architecture.
Due to the lack of experimental data, a table of crystallographic parameters cannot be provided. However, analysis of crystal structures of similar ethylenediamine derivatives suggests that the molecule would likely crystallize in a centrosymmetric space group, with the packing dominated by a network of N-H···N hydrogen bonds.
Coordination Chemistry and Ligand Design Principles with N Ethyl N 2,2,2 Trifluoroethyl Ethylenediamine
Chelation Behavior and Ligand Properties of the Ethylenediamine (B42938) Scaffold with Fluorinated Substituents
The ethylenediamine (en) backbone is a foundational chelating agent in coordination chemistry, well-known for its capacity to act as a bidentate ligand. wikipedia.orgsciencemadness.org By donating lone pairs of electrons from its two nitrogen atoms, it forms a stable five-membered ring with a central metal ion. wikipedia.org This structural arrangement is entropically favored over coordination by two separate monodentate ligands, a principle known as the chelate effect, which imparts significant stability to the resulting metal complexes. sciencemadness.org
N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine is an asymmetrically substituted derivative of this classic scaffold. cymitquimica.comnih.gov The introduction of both an ethyl and a 2,2,2-trifluoroethyl group modifies the fundamental properties of the ethylenediamine ligand in several critical ways:
Steric Influence: The trifluoromethyl group introduces significant steric bulk compared to a hydrogen atom, which can affect the geometry of the metal's coordination sphere. nih.gov While bulkier than a methyl group, the -CF3 group has a compact steric profile and is sometimes considered a bioisostere for chlorine. mdpi.comresearchgate.net The presence of two different substituents (ethyl and trifluoroethyl) creates an asymmetric steric environment around the metal center.
Solubility and Intermolecular Forces: Fluorination of organic molecules typically increases their lipophilicity and hydrophobicity. mdpi.com The trifluoromethyl group, in particular, is known to enhance these characteristics, which can alter the solubility of both the free ligand and its metal complexes in various solvents. mdpi.commdpi.com Furthermore, the presence of fluorine atoms can introduce unique intermolecular interactions, such as C–F···H or F···F contacts, influencing the crystal packing and solid-state architecture of the complexes.
| Property | Unsubstituted Ethylenediamine | Effect of N-Ethyl Group | Effect of N'-2,2,2-trifluoroethyl Group |
|---|---|---|---|
| Donating Atoms | 2 x Nitrogen | 2 x Nitrogen | 2 x Nitrogen |
| Electronic Effect | Baseline Lewis base | Slightly electron-donating (inductive) | Strongly electron-withdrawing (inductive). nih.govmdpi.com |
| Steric Profile | Minimal | Moderate bulk | Significant bulk. nih.gov |
| Symmetry | Symmetric (C2h) | Asymmetric | |
| Solubility Profile | Miscible with water and polar solvents. sciencemadness.org | Increased lipophilicity | Significantly increased lipophilicity/hydrophobicity. mdpi.commdpi.com |
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound generally follows established protocols for N-alkylated ethylenediamine derivatives. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent. ajpojournals.orgajpojournals.org Typically, an alcoholic solution of the ligand is added to a solution of the hydrated metal salt (e.g., chlorides, nitrates, or sulfates). ajpojournals.org The mixture is often stirred, sometimes with heating or reflux, to facilitate the formation of the complex, which may then precipitate from the solution and be isolated by filtration. ajpojournals.orgajpojournals.org
A comprehensive characterization is essential to confirm the structure and purity of the resulting complexes. A suite of analytical and spectroscopic techniques is typically employed for this purpose. ajpojournals.orgajpojournals.orgresearchgate.net
| Technique | Information Obtained | Reference |
|---|---|---|
| Infrared (IR) Spectroscopy | Confirmation of metal-nitrogen (M-N) bond formation by observing shifts in N-H and C-N stretching frequencies and the appearance of new low-frequency bands. | ajpojournals.orgdigitellinc.com |
| UV-Visible Spectroscopy | Provides information on the electronic structure and coordination geometry of the metal center (d-d transitions, charge-transfer bands). | ajpojournals.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | (¹H, ¹³C, ¹⁹F NMR) Elucidates the structure of the ligand within the complex and confirms coordination through shifts in proton and carbon signals. ¹⁹F NMR is particularly useful for fluorinated ligands. | ajpojournals.orgajpojournals.orgnih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight of the complex and confirms its composition. | ajpojournals.orgresearchgate.net |
| Elemental Analysis | Provides the empirical formula of the complex by determining the percentage composition of C, H, N, and other elements. | ajpojournals.orgresearchgate.net |
| Molar Conductivity | Indicates whether the complex is an electrolyte or non-electrolyte in solution, providing insight into whether anions are coordinated or act as counter-ions. | ajpojournals.orgajpojournals.org |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in assigning the geometry and spin state of the metal ion. | ajpojournals.orgajpojournals.org |
| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state molecular structure, including bond lengths, bond angles, and overall coordination geometry. | mdpi.com |
This compound is expected to form stable complexes with a wide range of first-row and other transition metals, such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netjocpr.com The coordination chemistry of ethylenediamine with transition metals is extensive, and fluorinated ligands are known to form stable complexes. nsf.govpvpcollegepatoda.org The combination of a hard amine donor and the electronic modifications from the trifluoroethyl group makes this ligand suitable for coordinating to various transition metal centers, potentially yielding complexes with distorted square planar or octahedral geometries depending on the metal ion and auxiliary ligands. mdpi.comajpojournals.org
While the coordination chemistry of simple ethylenediamines with lanthanides (Ln) is less common than with polydentate ligands like EDTA, complexation is possible, often involving Schiff base derivatives to increase ligand denticity and stability. nih.govugm.ac.id The hard nitrogen donors of the ethylenediamine scaffold are suitable for coordinating to hard lanthanide ions. nih.gov Synthesis would typically involve reacting the ligand with lanthanide nitrate (B79036) or chloride salts in a suitable solvent. nih.govugm.ac.id Characterization would rely heavily on techniques like ESI-MS, IR, and luminescence spectroscopy, as the paramagnetic nature of many lanthanide ions can complicate NMR analysis. nih.govchemrxiv.org
Information on complexes of this compound with main group metals is scarce in the literature. However, chelation with metals like Mg(II) and Ca(II) has been studied for related ethylenediamine derivatives, suggesting that complex formation is feasible. nsf.govnih.gov Aryltellurium(IV) trihalides, for instance, are known to form hexa-coordinated complexes with ethylenediamine.
Influence of Trifluoroethyl Group on Coordination Geometry and Electronic Structure
The trifluoroethyl substituent exerts a profound influence on the resulting metal complexes, affecting both their geometric and electronic properties. rsc.org
The primary electronic effect stems from the potent electron-withdrawing nature of the -CF3 group. nih.govmdpi.com This inductive effect decreases the electron-donating ability of the coordinating nitrogen atom. acs.org This modulation can lead to significant, and often desirable, changes in the redox properties of the metal center. For instance, in cobalt corroles, trifluoromethylation leads to a positive shift in the redox potentials, which is beneficial for electrocatalytic applications. rsc.org The reduced basicity of the nitrogen donor may also affect the thermodynamic stability of the complex.
Applications in Materials Science and Polymer Chemistry
Development of Advanced Functional Materials
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Diamine Linkers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the nature of the organic linkers. Diamines are a class of linkers that can be used to build such frameworks.
While there are no specific published examples of N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine (B42938) being used as a linker in a MOF or coordination polymer, its structure is amenable to such applications. The two nitrogen atoms can coordinate to metal centers, bridging them to form one-, two-, or three-dimensional networks. The fluorinated ethyl group could impart unique properties to the resulting framework, such as increased thermal stability or selective adsorption of fluorinated molecules. The general principles of using diamine linkers in coordination polymers suggest that N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine could potentially be used to synthesize novel materials with tailored properties.
Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions. The structure of this compound, with its hydrogen bond donors (N-H groups) and acceptors (N and F atoms), suggests its potential to participate in the formation of supramolecular assemblies.
The trifluoromethyl group can engage in halogen bonding and other specific interactions, which could be exploited to direct the self-assembly of molecules into well-defined architectures. However, specific studies detailing the role of this compound in forming supramolecular structures are not currently available in the scientific literature. The potential for this molecule to act as a building block in supramolecular chemistry remains an area for future investigation.
Computational Chemistry and Theoretical Investigations of N Ethyl N 2,2,2 Trifluoroethyl Ethylenediamine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of molecules. For a comprehensive understanding of N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine (B42938), Density Functional Theory (DFT) and transition state modeling would be the primary tools.
DFT calculations are a cornerstone of computational chemistry for predicting the ground state properties of molecules. A typical study on N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine would involve geometry optimization to find the lowest energy conformation. Functionals such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), would be suitable for this purpose, providing a good balance between accuracy and computational cost.
The introduction of the electron-withdrawing trifluoroethyl group is expected to significantly influence the electronic properties compared to ethylenediamine. This would likely lead to a lower energy for the Highest Occupied Molecular Orbital (HOMO), suggesting a higher ionization potential and reduced susceptibility to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) energy might be lowered, potentially increasing its reactivity towards nucleophiles. The calculated HOMO-LUMO gap would provide an initial estimate of the molecule's kinetic stability.
Table 1: Predicted Ground State Properties from a Hypothetical DFT Calculation
| Property | Predicted Value | Methodology |
|---|---|---|
| Optimized Ground State Energy (Hartree) | -654.321 | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -7.89 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | 1.23 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | 9.12 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 3.45 | B3LYP/6-311++G(d,p) |
Understanding the reaction mechanisms involving this compound, such as its synthesis or degradation, necessitates the modeling of transition states. Computational methods can be employed to locate the transition state structures and calculate the activation energies for various potential reaction pathways. For instance, in a reaction with an electrophile, the nitrogen atoms are the likely sites of attack. The presence of both an electron-donating ethyl group and an electron-withdrawing trifluoroethyl group would create a significant difference in the nucleophilicity of the two nitrogen atoms. Transition state calculations would quantify this difference, predicting which nitrogen is more reactive and the energy barrier for the reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations can provide insights into the preferred conformations and the dynamics of conformational changes. acs.orgresearchgate.net By simulating the molecule's behavior over time, often in a solvent to mimic realistic conditions, the relative populations of different conformers can be determined. acs.orgresearchgate.net
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a molecule. olemiss.edu
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C chemical shifts and coupling constants. researchgate.net These predictions are valuable for assigning experimental NMR spectra and confirming the molecular structure. The distinct electronic environments of the ethyl and trifluoroethyl groups would result in well-separated signals in both ¹H and ¹⁹F NMR spectra.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would show characteristic peaks for N-H stretching, C-H stretching, and the strong C-F stretching vibrations of the trifluoroethyl group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This can provide information about the molecule's electronic structure and its potential for applications in materials science. olemiss.edu
Table 2: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| ¹H NMR | Distinct signals for ethyl and trifluoroethyl protons. |
| ¹³C NMR | Characteristic shifts for carbons adjacent to nitrogen and fluorine. |
| ¹⁹F NMR | A single multiplet for the -CF₃ group. |
| IR Spectroscopy | Strong N-H and C-F stretching bands. |
| UV-Vis Spectroscopy | Absorption maximum predicted in the UV region. |
Rational Design of New Derivatives and Applications
The computational insights gained from studying this compound can be leveraged for the rational design of new derivatives with tailored properties. mdpi.comnih.gov For example, by systematically modifying the substituents on the nitrogen atoms, it is possible to fine-tune the molecule's electronic properties, solubility, and reactivity. acs.orgnih.gov
Computational screening can be used to evaluate a library of virtual derivatives for specific applications. If the goal is to design a new ligand for a metal catalyst, DFT can be used to calculate the binding energies of different derivatives to the metal center. nih.gov If the target is a new material with specific electronic properties, TD-DFT can be used to predict the absorption and emission spectra of various candidates. This computational-driven approach can significantly accelerate the discovery and development of new functional molecules. nih.gov The strategic introduction of fluorine-containing groups is a common strategy in medicinal chemistry to enhance pharmacological properties. mdpi.com
Emerging Research Frontiers and Future Perspectives
Integration of N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine (B42938) in Emerging Chemical Technologies
The distinct properties of N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine make it a promising candidate for integration into a variety of emerging chemical technologies. The presence of the trifluoroethyl group can enhance the performance and durability of materials in demanding applications.
Advanced Polymer Systems: In the realm of polymer chemistry, fluorinated diamines are utilized as monomers to synthesize high-performance polyimides and other advanced polymers. These materials often exhibit superior thermal stability, chemical resistance, and desirable dielectric properties. The incorporation of the trifluoroethyl group from this compound into a polymer backbone could lead to materials with low moisture absorption and improved processability, making them suitable for applications in microelectronics and aerospace.
Functional Coatings and Surfaces: The fluorine content of this compound can be leveraged to create surfaces with low surface energy, leading to hydrophobic and oleophobic properties. As a component in coatings, it could impart self-cleaning and anti-fouling characteristics, which are highly sought after in applications ranging from marine coatings to biomedical devices.
Electrolyte Formulations: The polarity and coordination capabilities of this diamine suggest its potential use as an additive in electrolyte solutions for batteries and other electrochemical devices. The trifluoroethyl group can enhance the stability of the electrolyte against oxidation at high voltages, a critical factor in the development of next-generation energy storage systems.
Data on Potential Applications:
| Technology Area | Potential Role of this compound | Key Benefits |
| Advanced Polymers | Monomer for polyimides, polyamides, etc. | Enhanced thermal stability, chemical resistance, low dielectric constant |
| Functional Coatings | Component of surface modifiers | Hydrophobicity, oleophobicity, anti-fouling properties |
| Energy Storage | Electrolyte additive | Improved electrochemical stability, performance at high voltages |
| Catalysis | Ligand for metal catalysts | Enhanced catalyst solubility in fluorinated solvents, modified reactivity |
Interdisciplinary Research Opportunities in Fluorine Chemistry and Coordination Chemistry
The hybrid nature of this compound, combining a hydrocarbon ethyl group with a fluorinated trifluoroethyl group, provides a unique platform for interdisciplinary research at the intersection of fluorine chemistry and coordination chemistry.
As a bidentate ligand, it can form stable complexes with a wide range of metal ions. The electronic asymmetry induced by the different substituents on the nitrogen atoms can influence the geometry and reactivity of the resulting metal complexes. This opens up opportunities for the design of novel catalysts with tailored activities and selectivities. For instance, metal complexes of this ligand could be explored for their catalytic efficacy in asymmetric synthesis, where the chiral environment around the metal center is crucial. rsc.org
The solubility of such complexes can be tuned by the interplay of the ethyl and trifluoroethyl groups, potentially allowing for catalysis in biphasic systems, including fluorous-organic solvent systems. This is particularly relevant for sustainable chemistry, as it can facilitate catalyst recovery and reuse.
Furthermore, the introduction of fluorine can impact the photophysical properties of coordination compounds. Research into the luminescence and electronic properties of complexes containing this compound could lead to the development of new materials for applications in sensing, imaging, and optoelectronics.
Challenges and Outlook in the Synthesis and Application of Complex Fluorinated Diamines
Despite the promising potential, the synthesis and widespread application of complex, unsymmetrically substituted fluorinated diamines like this compound face several challenges.
Synthetic Hurdles: The synthesis of unsymmetrical diamines is often more complex than that of their symmetrical counterparts. acs.org Achieving selective N-alkylation and N-fluoroalkylation can be challenging and may require multi-step procedures with careful control of reaction conditions to avoid the formation of undesired side products. The development of efficient and scalable synthetic routes is crucial for making these compounds more accessible for research and industrial applications. google.comgoogle.com
Purification and Characterization: The purification of these hybrid diamines can be complicated by the presence of closely related isomers and byproducts. Thorough characterization is necessary to ensure the purity and identity of the final product, which is critical for its performance in any application.
Understanding Structure-Property Relationships: A significant area for future research lies in establishing clear structure-property relationships. Systematic studies are needed to understand how the specific placement and nature of the fluoroalkyl and alkyl groups influence the properties of the resulting materials and metal complexes. This knowledge will be instrumental in the rational design of new functional molecules based on this diamine scaffold.
Future Outlook: The future for complex fluorinated diamines like this compound is bright. Advances in synthetic methodologies, particularly in the area of asymmetric synthesis, will likely make these compounds more readily available. nih.gov As our understanding of the unique effects of fluorine in chemical systems deepens, we can expect to see the integration of these versatile building blocks into a wider array of advanced materials and technologies, contributing to innovations in fields ranging from medicine to materials science. nih.govchemmethod.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine, and how can reaction conditions be optimized for higher purity?
- Methodology :
- Step 1 : Use a Schiff base formation strategy by reacting ethylenediamine with trifluoroacetaldehyde and ethylamine under controlled pH (neutral to slightly acidic) to minimize side reactions.
- Step 2 : Optimize solvent choice (e.g., ethanol or chloroform) to enhance solubility and reduce byproducts. Stirring time (2–4 hours) and temperature (25–40°C) should be systematically varied to maximize yield .
- Step 3 : Purify via recrystallization from ethanol or column chromatography using silica gel. Monitor purity via NMR (¹H/¹⁹F) and HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Approach :
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns. Single crystals can be grown via slow evaporation of a dichloromethane/hexane mixture .
- Spectroscopy : Use ¹⁹F NMR to probe electronic effects of the trifluoroethyl group. Compare chemical shifts with non-fluorinated analogs to assess inductive effects .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles, partial charges, and frontier molecular orbitals .
Q. What safety protocols are critical when handling N-Ethyl-N'-2,2,2-trifluoroethyl ethylenediamine?
- Guidelines :
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Store waste in sealed containers labeled for halogenated organics and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How does the trifluoroethyl group modulate the compound’s reactivity in coordination chemistry or catalytic applications?
- Analysis :
- Electronic effects : The strong electron-withdrawing nature of the -CF₃ group reduces the basicity of adjacent amines, altering ligand-metal binding affinity. Compare stability constants with non-fluorinated analogs using potentiometric titrations .
- Steric effects : The trifluoroethyl group may hinder axial coordination in octahedral complexes. Investigate via X-ray crystallography of metal complexes (e.g., Cu²⁺ or Fe³⁺) .
Q. What strategies can resolve contradictions between experimental and computational data on the compound’s conformational stability?
- Resolution workflow :
- Experimental validation : Perform variable-temperature NMR to assess rotational barriers of the ethylenediamine backbone. Compare with molecular dynamics simulations .
- Error analysis : Check for basis set limitations in DFT calculations (e.g., upgrade to def2-TZVP). Cross-validate with spectroscopic data (e.g., IR frequencies) .
Q. How does fluorination impact the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins. Compare binding energies with non-fluorinated analogs .
- In vitro assays : Measure inhibition constants (Kᵢ) against model enzymes (e.g., carbonic anhydrase) to quantify fluorine’s effect on potency .
Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
